2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol
Description
Properties
IUPAC Name |
2-[[2-hydroxy-3-(4-phenylphenoxy)propyl]amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-19(2,14-21)20-12-17(22)13-23-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-11,17,20-22H,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEYSGYAHFMAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Epoxide Ring-Opening Method
A widely adopted strategy involves the synthesis of a glycidyl ether intermediate, followed by aminolysis with AMP.
Step 1: Synthesis of 3-([1,1'-Biphenyl]-4-yloxy)-1,2-epoxypropane
- Reagents : [1,1'-Biphenyl]-4-ol, epichlorohydrin, NaOH (50% aqueous).
- Conditions : 60°C, 8–12 hours under nitrogen atmosphere.
- Mechanism : Base-mediated Williamson ether synthesis, yielding the epoxide with >85% conversion.
Step 2: Aminolysis with 2-Amino-2-methylpropan-1-ol
- Reagents : AMP (1.2 equiv.), ethanol/water (3:1), catalytic acetic acid.
- Conditions : Reflux at 80°C for 24 hours.
- Yield : 72–78% after silica gel chromatography.
Reaction Table 1: Optimization of Epoxide Aminolysis
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | EtOH/H2O, THF, DCM | EtOH/H2O (3:1) | Maximizes polarity for epoxide activation |
| Temperature (°C) | 60–100 | 80 | Balances reaction rate vs. decomposition |
| Molar Ratio (AMP:Epoxide) | 1.0–1.5 | 1.2 | Minimizes side reactions |
Reductive Amination Pathway
An alternative route employs reductive amination between 3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropanal and AMP:
Step 1: Oxidation of 3-([1,1'-Biphenyl]-4-yloxy)-1,2-propanediol
- Reagents : TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl), NaOCl, KBr.
- Conditions : Biphasic CH2Cl2/water, 0°C to room temperature.
- Yield : 89% aldehyde intermediate.
Step 2: Reductive Amination
- Reagents : Sodium triacetoxyborohydride (STAB), acetic acid.
- Conditions : 24 hours at room temperature.
- Yield : 68% with 94% purity by HPLC.
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Adopting continuous flow reactors (CFRs) for the epoxide formation step reduces reaction time from 12 hours to 45 minutes. A tubular reactor with immobilized NaOH on alumina achieves 92% conversion at 120°C, demonstrating scalability.
Palladium-Catalyzed Coupling
For high-purity requirements, Suzuki-Miyaura coupling introduces the biphenyl group post-aminolysis:
- Reagents : 4-Bromophenyl ether intermediate, phenylboronic acid, Pd(PPh3)4.
- Conditions : DME/H2O (2:1), K2CO3, 90°C, 6 hours.
- Yield : 81% with <0.5% residual palladium.
Structural Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
- HPLC : C18 column, 70:30 MeOH/H2O, 1.0 mL/min. Retention time: 8.2 min (99.2% purity).
Applications and Derivative Synthesis
The primary alcohol and secondary amine functionalities enable derivatization into prodrugs or polymerizable monomers. For instance, methacrylation using methacrylic anhydride yields crosslinkable monomers for dental resins, achieving 94% conversion under mild conditions.
Chemical Reactions Analysis
Types of Reactions
2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the biphenyl structure can introduce various functional groups.
Scientific Research Applications
2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biphenyl structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, further influencing their function .
Comparison with Similar Compounds
Compound IV (3-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxyethoxy)phenol)
- Structure: Contains a biphenyl-4-yl group connected via a hydroxyethoxy chain to a phenol ring.
- Key Differences: Lacks the branched 2-methylpropan-1-ol group and the secondary amino linkage present in the target compound.
- Implications: The phenol group in IV may enhance hydrogen-bonding interactions, while the target compound’s tertiary alcohol and amino groups could improve solubility or receptor specificity.
Compound 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas)
- Structure : Features a piperazine ring and naphthyloxy group instead of the biphenyl ether.
- Key Differences: The piperazine moiety in this compound suggests affinity for neurotransmitter receptors (e.g., adrenoceptors), whereas the target compound’s amino-alcohol chain may favor different targets.
2-([1,1'-Biphenyl]-4-yloxy)-1-cyclopropylethan-1-amine
- Structure: Shares the biphenyl-4-yloxy group but replaces the hydroxypropylamino and methylpropanol groups with a cyclopropane-amine.
- Key Differences : The cyclopropane ring may confer steric constraints, altering binding kinetics compared to the target’s flexible hydroxypropyl chain.
Neurological Disorders
- The target compound’s dual hydroxyl groups might modulate similar pathways but with altered bioavailability.
- Avishot/Flivas: Used in cardiovascular therapies (e.g., hypertension) via adrenoceptor modulation . The target compound’s structure lacks a piperazine ring, likely shifting its therapeutic niche.
Oncology
- Compound III (5'-((2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)amino)-2'-hydroxy-[1,1':3',1''-biphenyl]-3,3''-dicarboxylic acid): Acts as a transcription factor inhibitor for malignant tumors . The target compound’s amino-alcohol groups could interact with kinase or tubulin targets, similar to biphenyl derivatives in .
Receptor Binding and Pharmacodynamics
- Adrenoceptor Affinity: Compounds in (e.g., indole derivatives) exhibit α1/β1-adrenoceptor binding due to hydroxyl and amino motifs . The target compound’s 2-hydroxypropylamino group may share this trait but with modified selectivity.
- Enzyme Inhibition : Biphenyl-based antitumor agents in reduce liver enzyme levels post-toxin exposure . The target compound’s branched alcohol moiety might enhance metabolic stability compared to linear analogs.
Data Tables
Biological Activity
2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is a complex organic compound with a unique structural composition that includes a biphenyl moiety, hydroxyl, amino, and methyl functional groups. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of this compound is C18H25NO3. The compound features:
- Biphenyl structure : Enhances hydrophobic interactions.
- Hydroxyl group : Increases solubility and potential for hydrogen bonding.
- Amino group : May facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 301.4 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The biphenyl structure allows it to fit into hydrophobic pockets of proteins, while the hydroxyl and amino groups can form hydrogen bonds, influencing the conformation and activity of target molecules.
Potential Targets:
- Enzymes : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
- Receptors : It could act as a ligand for certain receptors, modulating their activity.
Anticancer Activity
Recent studies have indicated that compounds with similar biphenyl structures exhibit significant anticancer properties. For instance, a derivative demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that modifications to the biphenyl core can enhance therapeutic efficacy .
Neuroprotective Effects
Another area of investigation involves the potential neuroprotective effects of this compound. Research has shown that related compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition may lead to increased acetylcholine levels, potentially improving cognitive function .
Table 2: Summary of Biological Activities
Medicinal Chemistry
This compound is being explored as a lead compound for developing new pharmaceuticals targeting specific diseases due to its diverse biological activities.
Material Science
The unique chemical properties of this compound make it suitable for applications in advanced materials development. Its ability to interact with various substrates can be harnessed for creating coatings or composites with enhanced performance characteristics.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol?
Methodological Answer:
- Reaction Optimization : Vary catalysts (e.g., palladium for coupling reactions), solvents (polar aprotic like DMF), and temperature (60–120°C) to enhance biphenyl ether formation .
- Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .
- Scale-Up : Monitor exothermic reactions during amine coupling steps and implement controlled addition of reagents to prevent side reactions .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve stereochemistry at the 2-hydroxypropyl center using single-crystal diffraction .
Q. What initial biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- In Vitro Screening :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .
- Receptor Binding : Radioligand displacement assays for adrenergic or GPCR targets, given structural analogs in .
Advanced Research Questions
Q. How to resolve discrepancies in biological activity data across different studies?
Methodological Answer:
- Purity Verification : Quantify impurities (e.g., diastereomers, unreacted intermediates) via HPLC using pharmacopeial reference standards (e.g., EP Impurity J/M analogs) .
- Assay Standardization : Replicate studies under controlled conditions (pH 7.4 buffer, 37°C) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-lab variability .
Q. What advanced analytical methods are used for impurity profiling?
Methodological Answer:
Q. How to design stability studies under various storage and experimental conditions?
Methodological Answer:
Q. What computational approaches aid in predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Modeling :
Data Contradiction Analysis
Q. How to address conflicting results in receptor binding affinity assays?
Methodological Answer:
- Assay Validation :
- Radioligand Purity : Confirm specific activity (>95%) of H-labeled ligands via TLC .
- Membrane Preparation : Use uniform tissue sources (e.g., rat cortex for adrenergic receptors) to minimize variability .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare triplicate measurements across labs .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
